HJC0149 is a chemical compound that has garnered attention in scientific research, particularly for its potential therapeutic applications. It is classified as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells, commonly known as NF-kB. This compound has been studied for its effects on hepatic stellate cells, which play a crucial role in liver fibrosis and related diseases.
HJC0149 was developed as part of research aimed at finding effective treatments for liver diseases. Its discovery and characterization have been documented in various scientific studies, highlighting its significance in pharmacological research.
HJC0149 falls under the category of small molecule inhibitors. It is specifically designed to modulate cellular signaling pathways, particularly those involving inflammation and fibrosis in liver tissues.
The synthesis of HJC0149 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the general approach includes:
The technical details surrounding the synthesis often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of HJC0149.
HJC0149's molecular structure is characterized by specific functional groups that contribute to its biological activity. The precise three-dimensional arrangement of atoms influences how the compound interacts with biological targets.
The molecular formula of HJC0149 can be represented as , where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound's molecular weight is calculated based on this formula.
HJC0149 undergoes various chemical reactions that can be categorized into:
The kinetics of these reactions are critical for understanding how HJC0149 functions at a cellular level. Studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to measure binding affinities and reaction rates.
HJC0149 exerts its effects primarily through the inhibition of NF-kB signaling pathways. By blocking this pathway, HJC0149 prevents the activation of genes involved in inflammation and fibrosis.
Experimental studies using cell lines such as LX-2 (human hepatic stellate cells) demonstrate that treatment with HJC0149 leads to reduced expression of pro-inflammatory cytokines and fibrogenic markers, indicating its potential therapeutic benefits in liver diseases.
HJC0149 exhibits specific physical properties such as:
Chemical properties include stability under various pH conditions and reactivity with other chemical species. Data from stability tests indicate that HJC0149 maintains its integrity under physiological conditions, which is crucial for its application in biological studies.
HJC0149 has potential applications in:
HJC0149 (Chemical Abstract Service Registry Number: 1430330-65-6) is a synthetic small-molecule inhibitor classified as a salicylic amide derivative. Its systematic IUPAC name is 5-chloro-N-(1,1-dioxo-1H-1λ⁶-benzo[b]thiophen-6-yl)-2-hydroxybenzamide, reflecting its core structural motifs: a chlorinated salicylic acid moiety linked via an amide bond to a benzo[b]thiophene 1,1-dioxide ring. The molecular formula is C₁₅H₁₀ClNO₄S, with a molecular weight of 335.76 g/mol [1] [7]. Key physicochemical properties include:
Table 1: Chemical Identity of HJC0149
Property | Value |
---|---|
CAS Number | 1430330-65-6 |
Molecular Formula | C₁₅H₁₀ClNO₄S |
Molecular Weight | 335.76 g/mol |
SMILES Notation | OC1=C(C=C(C=C1)Cl)C(NC2=CC3=C(C=C2)C=CS3(=O)=O)=O |
Key Pharmacophores | Salicylic amide, benzo[b]thiophene-1,1-dioxide |
STAT3 (Signal Transducer and Activator of Transcription 3) is an oncogenic transcription factor constitutively activated in >70% of human cancers, including breast, pancreatic, and hematological malignancies [3]. Its persistent activation drives tumorigenesis by:
HJC0149 directly inhibits STAT3 by blocking phosphotyrosine-SH2 domain interactions, preventing STAT3 dimerization, nuclear translocation, and DNA binding. Preclinical studies demonstrate potent antiproliferative activity:
Table 2: Antiproliferative Activity of HJC0149 in Cancer Cell Lines
Cell Line | Cancer Type | IC₅₀ (µM) | Assay |
---|---|---|---|
MCF-7 | ER⁺ Breast Cancer | 0.91 | MTS, 72 hours |
MDA-MB-231 | Triple-Negative Breast Cancer | 1.64 | MTS, 72 hours |
AsPC-1 | Pancreatic Adenocarcinoma | 1.92 | MTS, 72 hours |
PANC-1 | Pancreatic Ductal Adenocarcinoma | 2.34 | MTS, 72 hours |
This broad-spectrum activity validates STAT3 as a high-value oncology target and positions HJC0149 as a foundational scaffold for drug development [2] [7].
The quest for STAT3 inhibitors evolved through three generations:1. Peptidic Inhibitors (1990s–2000s):- Early agents like PY*LKTK mimicked phosphotyrosine motifs to disrupt STAT3 dimerization.- Limitations: Poor cell permeability and proteolytic instability [3] [8].
Table 3: Evolution of Key STAT3 Inhibitors
Compound | Chemical Class | Key Advance | Limitation |
---|---|---|---|
PY*LKTK | Phosphopeptide | First SH2 domain-targeting inhibitor | Proteolytic degradation |
Stattic | Non-peptidic small molecule | Selective STAT3 dimerization inhibition | Low oral bioavailability |
Niclosamide | Salicylic anilide | Repurposed FDA-approved drug | High plasma protein binding |
HJC0149 | Salicylic amide | Orally active; fragment-based design | Moderate potency in solid tumors |
HJC0416 | O-alkylamino derivative | Nanomolar potency; improved solubility | Under clinical evaluation |
HJC0149 represents a pivotal milestone in this trajectory, enabling rational design of orally bioavailable STAT3 therapeutics [2] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7